Cas no 127254-10-8 (DU 6857)

DU 6857 structure
DU 6857 structure
Productnaam:DU 6857
CAS-nummer:127254-10-8
MF:C19H18ClF2N3O3
MW:409.81433057785
CID:63867
PubChem ID:9822794

DU 6857 Chemische en fysische eigenschappen

Naam en identificatie

    • Sitafloxacin
    • 7-[(4S)-4-Amino-6-azaspiro[2.4]heptan-6-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
    • 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1 R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydro-3-quinolinecarboxyli c acid
    • 3-Quinolinecarboxylicacid,7-(7-amino-5-azaspiro[2.4]hept-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-,[1R-[1a(R*),2a]]-
    • 5-Azaspiro[2.4]heptane, 3-quinolinecarboxylicacid deriv.
    • DU 6857
    • SitafloxacinisomerⅢ(RRS)
    • sitafloxacin isomer III(RRS)
    • Sitafloxacin Isomer Impurity 7
    • 7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4
    • 7-[(7R)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluoro-cyclopropyl]-1,4-dihydro-4-oxo-Quinolin-3-carboxylic acid
    • 3-Quinolinecarboxylic acid, 7-[(7R)-7-aMino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-
    • 7-[(4S)-4-Amino-6-azaspiro[2.4]heptan-6-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
    • Sitafloxacinisomer cento(RRS)
    • 3-Quinolinecarboxylicacid,7-[(7R)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-
    • 7-[(7R)-7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
    • AM85539
    • 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 127254-10-8
    • A909893
    • CHEMBL607110
    • Inchi: InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
    • InChI-sleutel: PNUZDKCDAWUEGK-CYZMBNFOSA-N
    • LACHT: F[C@@H]1[C@H](N2c3c(cc(c(N4CC5(CC5)[C@H](N)C4)c3Cl)F)C(=O)C(C(O)=O)=C2)C1

Berekende eigenschappen

  • Exacte massa: 409.10064
  • Monoisotopische massa: 409.1
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 3
  • Complexiteit: 761
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 86.9A^2
  • XLogP3: 0.7

Experimentele eigenschappen

  • Dichtheid: 1.63
  • Kookpunt: 629.2 °C at 760 mmHg
  • Vlampunt: 334.3 °C
  • PSA: 86.87

DU 6857 Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
D735050-1mg
DU 6857
127254-10-8
1mg
$190.00 2023-05-18
TRC
D735050-10mg
DU 6857
127254-10-8
10mg
$1499.00 2023-05-18

Artikelen aanbevelen

Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD